3-Chloro-2,6-difluorotoluene
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Overview
Description
3-Chloro-2,6-difluorotoluene is an organic compound with the molecular formula C7H5ClF2 It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,6-difluorotoluene can be synthesized through several methods. One common approach involves the halogenation of 2,6-difluorotoluene. The process typically includes the following steps:
Starting Material: 2,6-difluorotoluene.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored and controlled to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with other nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed for reduction reactions.
Major Products Formed
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of 3-chloro-2,6-difluorobenzaldehyde or 3-chloro-2,6-difluorobenzoic acid.
Reduction: Formation of 3-chloro-2,6-difluoromethylbenzene derivatives.
Scientific Research Applications
3-Chloro-2,6-difluorotoluene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluorotoluene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through electrophilic or nucleophilic pathways. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Fluorotoluene: A derivative of toluene with a single fluorine atom.
4-Chlorotoluene: A derivative of toluene with a single chlorine atom.
2,6-Difluorotoluene: A derivative of toluene with two fluorine atoms at the 2 and 6 positions.
Uniqueness
3-Chloro-2,6-difluorotoluene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents allows for selective reactions and the formation of diverse derivatives, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
1-chloro-2,4-difluoro-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRFUKLYOPSDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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